Doxefazepam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

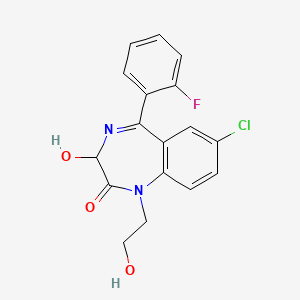

Doxefazepam is a benzodiazepine derivative that is used primarily as an anxiolytic and sedative. It is a Schedule IV controlled substance in the United States and is not approved for use in many other countries. Despite its limited use, doxefazepam has been the subject of scientific research due to its potential therapeutic benefits and unique properties.

Applications De Recherche Scientifique

Sleep Regulation and Insomnia Treatment

Doxefazepam, a benzodiazepine, has shown potential as a sleep regulator. A study found that 10 mg of doxefazepam improved the subjective 'quality' of sleep in healthy volunteers without evident signs of 'hangover' effects. This suggests its use in treating sleep-related disorders (Rodriguez et al., 1984).

Non-Carcinogenic Properties

Research investigating the long-term effects of doxefazepam in Sprague-Dawley rats revealed no significant changes in survival, clinical signs, body weight gains, or malignant tumor rates compared to controls. This indicates that doxefazepam is noncarcinogenic in rats, highlighting its safety profile for long-term use (Borelli et al., 1990).

Comparative Studies with Other Antidepressants

Doxepin, a tricyclic antidepressant often compared with doxefazepam, has been studied extensively. Its efficacy and adverse effects in treating depression were analyzed, providing insights into its pharmacological properties relative to doxefazepam and other antidepressants (Coccaro & Siever, 1985).

Histamine-1 Receptor Antagonism

A study reviewed the use of histamine-1 receptor antagonists, including low-dose doxepin, for treating insomnia. It highlighted doxepin's efficacy in sleep benefit compared to placebo, underlining its potential use in insomnia treatment (Vande Griend & Anderson, 2012).

Novel Therapeutic Usage

Research on low-dose doxepin hydrochloride, a tricyclic antidepressant, for treating primary insomnia in adults and geriatric patients showed its unique potency and selectivity for antagonizing the H1 (histamine) receptor. This suggests its advantage over other insomnia medications (Singh & Becker, 2007).

Safety and Efficacy in Depression Treatment

A study compared alprazolam and doxepin in treating primary unipolar depression, indicating equal efficacy. It also noted a lower incidence of side-effects in the alprazolam treatment group, which informs the safety and effectiveness of doxepin (Ansseau et al., 1984).

Toxicological Evaluations

Doxefazepam was subjected to various toxicological studies, revealing its safety. It did not exhibit any teratogenic effects in rats and rabbits, nor did it alter reproductive performance in rats. The absence of mutagenic potential further supports its safety (Bertoli et al., 1989).

Propriétés

Numéro CAS |

40762-15-0 |

|---|---|

Nom du produit |

Doxefazepam |

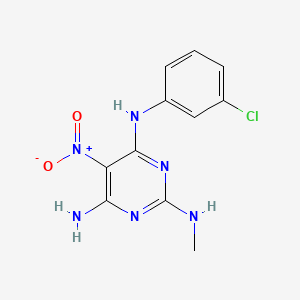

Formule moléculaire |

C₁₇H₁₄ClFN₂O₃ |

Poids moléculaire |

348.8 g/mol |

Nom IUPAC |

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2 |

Clé InChI |

VOJLELRQLPENHL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |

SMILES canonique |

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |

Autres numéros CAS |

40762-15-0 |

Synonymes |

1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one doxefazepam SAS 643 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B1663207.png)

![N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide](/img/structure/B1663210.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B1663212.png)

![8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B1663215.png)

![2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1663222.png)

![[(Adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate](/img/structure/B1663223.png)

![7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B1663225.png)